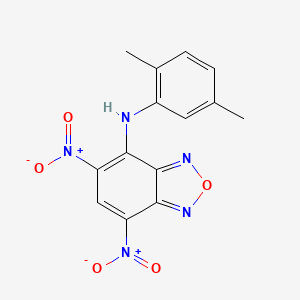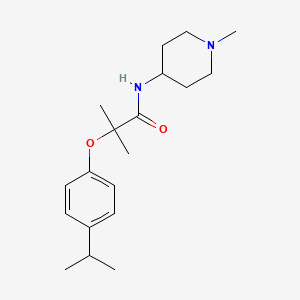![molecular formula C20H20N2O3S B5153305 N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as DMQAA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields such as medicine, biotechnology, and pharmacology. DMQAA is a thioacetamide derivative that exhibits a unique combination of biological properties, making it a promising candidate for drug development and other research applications. In
科学研究应用
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been extensively studied for its potential applications in various fields such as cancer therapy, neuroprotection, and inflammation. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide exerts its biological effects by modulating various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, the NF-κB signaling pathway, and the caspase pathway. This compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival, leading to apoptosis in cancer cells. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune responses, leading to the reduction of pro-inflammatory cytokines. Additionally, this compound activates the caspase pathway, which is involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has several advantages for lab experiments, including its potent biological activity, easy synthesis, and low toxicity. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a valuable tool for cancer research. This compound is also easy to synthesize using a multi-step process, making it readily available for research purposes. Moreover, this compound has low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, this compound has certain limitations, including its limited solubility in water and its potential for off-target effects, which may affect its specificity and selectivity.
未来方向
There are several future directions for N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide research, including the development of this compound-based drugs for cancer therapy, neuroprotection, and inflammation. This compound has shown promising results in preclinical studies, making it a potential candidate for drug development. Moreover, the optimization of the synthesis method and the identification of novel analogs may improve the yield and potency of this compound. Additionally, the elucidation of the molecular mechanisms underlying this compound's biological effects may provide insights into its therapeutic potential and facilitate the development of more targeted and effective drugs.
合成方法
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with methyl anthranilate to form a Schiff base intermediate. The Schiff base is then reduced using sodium borohydride to form the corresponding amine, which is subsequently reacted with 4-methyl-2-chloroquinoline in the presence of potassium carbonate to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-10-20(22-16-7-5-4-6-15(13)16)26-12-19(23)21-17-9-8-14(24-2)11-18(17)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDAUSNQHSSLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)

![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)

![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)
